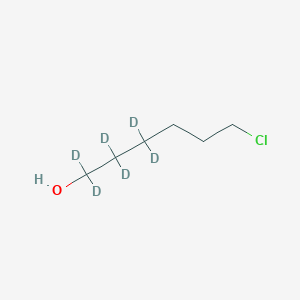
Dinocap
描述
Dinocap is an acaricide and pesticide.
This compound is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide.
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
科学研究应用
Identification and Analysis: Dinocap是不同异构体的混合物,在全球被用作非特异性杀螨剂和接触性杀菌剂,特别用于控制各种作物上的霉病。其鉴定和分析涉及红外光谱和质谱等技术,随后进行色谱分离(Mayer et al., 1995)。
Toxicological Effects: 研究表明,this compound在某些物种中具有致畸作用,会导致小鼠出现腭裂和耳石缺陷等发育问题,但在大鼠或仓鼠中并未观察到这种情况。这表明了物种特异性的毒理效应(Rogers et al., 1988)。
Mutagenic and Cytotoxic Effects: this compound已被观察到在培养的人类淋巴细胞中诱导染色体畸变和姐妹染色单体交换,表明其具有诱变和染色体破裂的效应。它还影响细胞增殖动力学,表明具有细胞毒性效应(Çelik等,2005)。
Cytogenetic Effects: 在对Allium cepa L.进行的研究中,this compound显示出诱导各种细胞遗传学效应,如粘性、C-有丝分裂、桥连接和微核形成,这些表明了其潜在的遗传毒性(Çelik等,2005)。
Agricultural Applications: this compound的效果因不同作物品种(如芫荽)而异,其施用频率在病害控制和产量方面起着作用。这表明了根据作物品种和成熟期制定定制的施用策略的必要性(Kalra et al., 1995)。
Environmental Impact: 对this compound对土壤中碳和氮矿化的影响进行了评估,揭示了在使用这种杀菌剂处理的土壤中对土壤微生物及其活动的潜在风险。这突显了this compound使用的环境影响(Černohlávková等,2009)。
Monitoring and Detection: 已开发了各种方法,如GC/IR、GC/MS、UV-Vis和FT-IR光谱法,用于检测环境样品中的this compound,包括水和土壤。这些方法有助于监测this compound的降解和残留水平,确保符合环境法规(Heimlich et al., 1995; Rusu et al., 2010)。
Immunotoxic Potential: 对小鼠进行了this compound的免疫毒性潜力评估,揭示了在高暴露水平下出现的免疫反应改变和免疫功能轻微变化等效应,强调了对处理和暴露控制的谨慎性需求(Smialowicz et al., 1992)。
Pesticide Residue Assessment: 对this compound在芒果等作物上的残留和消失进行的研究表明不同降解速率,并强调了遵循良好农业实践以确保安全和符合法规的重要性(Mohapatra et al., 2020)。
作用机制
Target of Action
Meptyldinocap, also known as this compound, is a fungicidal compound . Its primary targets are fungi, specifically those causing powdery mildew on various crops . The compound acts against these fungi, disrupting their growth and proliferation.
Mode of Action
Meptylthis compound operates by uncoupling mitochondrial oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Meptylthis compound inhibits the fungi’s ability to produce energy, thereby preventing their growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by Meptylthis compound is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP, the primary energy currency of the cell. By uncoupling this process, Meptylthis compound effectively starves the fungi of energy, leading to their death.
Pharmacokinetics
Meptylthis compound has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach into groundwater . . These properties impact the bioavailability of Meptylthis compound, influencing how effectively it can reach its target fungi and exert its fungicidal effects.
Result of Action
The primary result of Meptylthis compound’s action is the death of the target fungi . By disrupting their energy production, Meptylthis compound prevents the fungi from growing and reproducing. This leads to a reduction in the prevalence of powdery mildew on the treated crops .
Action Environment
The action of Meptylthis compound can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Additionally, its low persistence in soil and quick degradation in water systems suggest that environmental conditions such as temperature, moisture, and soil composition could influence its stability and efficacy .
安全和危害
Dinocap is classified as having acute toxicity, both orally (Category 4) and through inhalation (Category 4). It can cause skin irritation (Category 2) and may cause an allergic skin reaction (Category 1). It may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). It is also classified as having reproductive toxicity (Category 1B) .
生化分析
Biochemical Properties
Dinocap plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an inhibitor of mitochondrial oxidative phosphorylation, disrupting the energy production process in fungal cells . This compound interacts with enzymes involved in the electron transport chain, leading to the uncoupling of oxidative phosphorylation and ultimately causing cell death in fungi . This interaction is crucial for its fungicidal activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human lymphocytes, this compound has been shown to induce chromosome aberrations and sister chromatid exchanges, indicating its mutagenic and clastogenic potential . It also affects cell proliferation kinetics and mitotic index, demonstrating its cytotoxic effects . In fungal cells, this compound disrupts cell signaling pathways and gene expression, leading to impaired cellular metabolism and growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to components of the mitochondrial electron transport chain, inhibiting the transfer of electrons and disrupting the proton gradient required for ATP synthesis . This inhibition leads to a decrease in ATP production, causing energy depletion and cell death in fungi . Additionally, this compound induces changes in gene expression related to stress response and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Over time, this compound undergoes hydrolytic cleavage, resulting in the formation of dinitrophenyl phenols . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained inhibition of mitochondrial activity and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits fungicidal activity without significant adverse effects . At high doses, this compound can cause toxic effects, including cleft palate formation and marked effects on otoconia formation in fetuses . The threshold for toxic effects is observed at doses above 25 mg/kg body weight per day . These findings highlight the importance of dosage regulation in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hydrolytic cleavage and subsequent oxidation . The primary metabolic pathway involves the hydrolysis of this compound to release dinitrophenyl phenols and crotonic acid . These metabolites undergo further oxidation and conjugation reactions, leading to their excretion via urine and feces . The metabolic pathways of this compound are similar in rats and mice, with extensive metabolism occurring within 48 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is readily absorbed and distributed to different tissues, with the highest levels found in the liver, kidneys, and skin . This compound does not tend to concentrate in any particular organ or tissue, indicating its widespread distribution . The transport of this compound involves interactions with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on oxidative phosphorylation . This compound’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this specific organelle . The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function and energy production, contributing to its fungicidal activity .
属性
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZPCMRQGZCE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274056 | |
| Record name | Meptyldinocap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinocap | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | Dinocap | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown liquid | |
CAS No. |
39300-45-3, 131-72-6, 6119-92-2 | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Meptyldinocap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptyldinocap [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptyldinocap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinocap | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPTYLDINOCAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQU8KLU91P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the primary mechanism of action of dinocap against powdery mildew?
A1: While the precise mechanism of action of this compound remains unclear, research suggests that it acts as an uncoupler of oxidative phosphorylation. [] This process disrupts the production of ATP, the primary energy currency of cells, within the mitochondria of fungi, ultimately leading to their death.
Q2: What are the typical application methods for this compound in agricultural settings?
A2: this compound is typically applied as a foliar spray in agricultural settings. [, ] The frequency and timing of applications can vary depending on the crop, the severity of the mildew infection, and environmental factors.
Q3: Are there differences in the efficacy of this compound against various powdery mildew species?
A3: Yes, research indicates that the efficacy of this compound can vary depending on the specific species of powdery mildew targeted. For instance, some studies suggest that this compound might be more effective against Podosphaera leucotricha (apple mildew) than against Erysiphe necator (grapevine powdery mildew). [, ]
Q4: Have any studies compared the effectiveness of this compound with other fungicides against powdery mildew?
A4: Yes, several studies have compared the efficacy of this compound with other fungicides. For example, research has shown that etaconazole and this compound were more effective than benomyl and wettable sulfur in controlling powdery mildew fruit russet on apples. [] Additionally, a study on the control of powdery mildew in turnip found that quinoxyfen and azoxystrobin provided the best disease control, followed by penconazole, myclobutanil, this compound, and meptylthis compound. []
Q5: What is the chemical structure of this compound?
A5: this compound is not a single compound but rather a mixture of isomeric dinitrooctylphenyl crotonates. The two main groups are 2,4-dinitro-6-octylphenyl crotonates (2,4-dinocap) and 2,6-dinitro-4-octylphenyl crotonates (2,6-dinocap). [, ] The octyl group can vary in its structure and branching, resulting in different isomers within each group.
Q6: How does the structure of this compound contribute to its fungicidal activity?
A6: The presence of two nitro groups (NO₂) and a phenolic hydroxyl group (OH) on the benzene ring are crucial for the fungicidal activity of this compound. [, ] Studies on the structure-activity relationship have shown that 2,6-dinitro-4-alkylphenols are generally more active against powdery mildew than their 2,4-dinitro-6-alkylphenol isomers. [, ]
Q7: Have specific isomers of this compound been identified as more active than others?
A7: Yes, research has shown that 2,6-dinitro-4-(1-ethylhexyl)phenol and 2,6-dinitro-4-(1-propylpentyl)phenol, both belonging to the 2,6-dinocap group, are significantly more active against powdery mildew than this compound itself or other isomers. []
Q8: Does this compound pose any environmental risks?
A8: this compound can have adverse effects on beneficial insects, including predatory mites that help control pest populations in agricultural ecosystems. [, , , , ] Its use has been shown to negatively impact populations of Stethorus punctum, a predatory mite that feeds on spider mites. [, ]
Q9: Has resistance to this compound been observed in powdery mildew populations?
A9: While resistance to this compound has not been as widely reported as resistance to other fungicides, some studies suggest its efficacy might be declining. [] For instance, a study in the Czech Republic found that this compound expressed decreasing efficacy against cucurbit powdery mildew in 2005. []
Q10: What are the implications of potential this compound resistance for powdery mildew management?
A10: The development of resistance to this compound in powdery mildew populations could pose a significant challenge for disease management. It could lead to a resurgence of powdery mildew infections and potentially increase the reliance on other fungicides, some of which might have broader toxicity profiles or a higher risk of resistance development.
Q11: Are there any alternative strategies for controlling powdery mildew that could help mitigate the risks associated with this compound resistance?
A11: Yes, several alternative strategies for controlling powdery mildew can be considered. These include:
- Biological control: Employing beneficial microorganisms, such as Bacillus subtilis and Ampelomyces quisqualis, can provide a certain level of disease suppression. [, ]
- Alternative fungicides: Exploring the use of fungicides with different modes of action, such as quinoxyfen, azoxystrobin, penconazole, and myclobutanil, can help delay the development of resistance. []
- Integrated Pest Management (IPM): Integrating different control methods, including cultural practices, biological control, and targeted fungicide applications, can provide a more sustainable approach to managing powdery mildew. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









